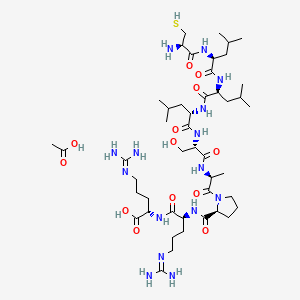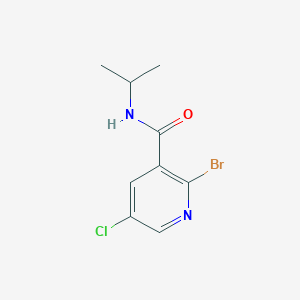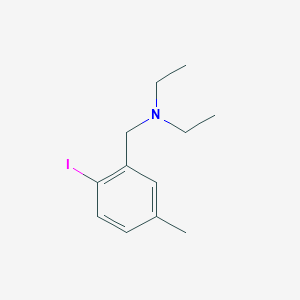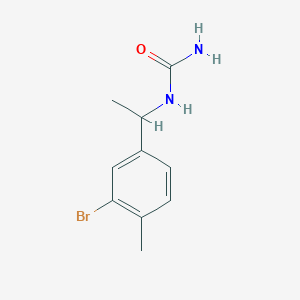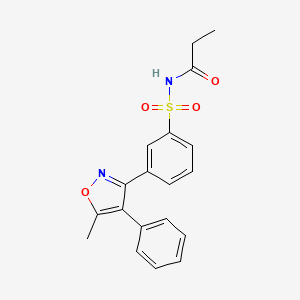![molecular formula C13H11F2N B14768124 2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a methyl group at the 2’ position, and an amine group at the 4 position on the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of fluorine atoms can introduce various functional groups, leading to a wide range of biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxaldehyde
- 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxylate
- 2,3-Difluoro-4’-methyl-1,1’-biphenyl
Uniqueness
2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is unique due to the presence of an amine group at the 4 position, which imparts distinct reactivity and biological activity compared to its analogs. The combination of fluorine atoms and an amine group makes it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties .
Eigenschaften
Molekularformel |
C13H11F2N |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
2,5-difluoro-4-(2-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-4-2-3-5-9(8)10-6-12(15)13(16)7-11(10)14/h2-7H,16H2,1H3 |
InChI-Schlüssel |
PTSPMOJUOKWTHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


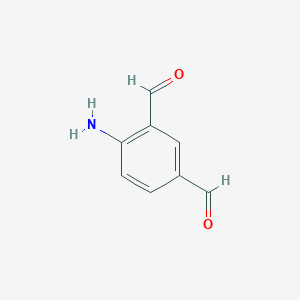
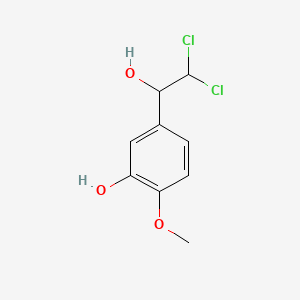
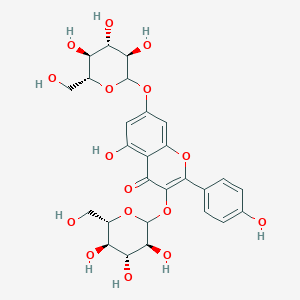
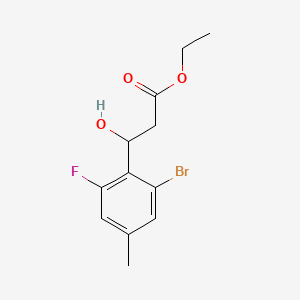
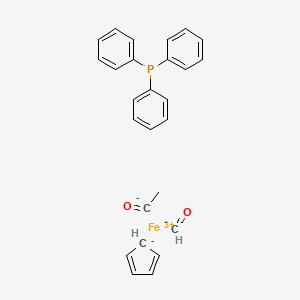
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)


